S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
Brand Name: Vulcanchem
CAS No.: 1088-37-5
VCID: VC20826378
InChI: InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
SMILES: CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C13H13NO4S
Molecular Weight: 279.31 g/mol

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate

CAS No.: 1088-37-5

Cat. No.: VC20826378

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate - 1088-37-5

Specification

CAS No. 1088-37-5
Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
IUPAC Name S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
Standard InChI InChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
Standard InChI Key BQPFTDMXVHNBRF-UHFFFAOYSA-N
SMILES CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O

Introduction

Structural Characteristics and Identification

Chemical Structure and Identity

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate (CAS: 1088-37-5) is an organosulfur compound with the molecular formula C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol . Its structure comprises a 1,3-dioxoisoindol-2-yl group (a phthalimide moiety) connected via a 3-oxypropyl chain to an ethanethioate (-SCOCH₃) group . This arrangement creates a molecule with both nucleophilic and electrophilic sites that contribute to its chemical versatility. The compound is also known by several synonyms, including Ethanethioic Acid S-[3-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]propyl] Ester and Thioacetic Acid S-ester with N-(3-Mercaptopropoxy)phthalimide . In the National Cancer Institute database, it is registered as NSC 101750, suggesting potential biological significance beyond its synthetic applications .

Identification Parameters

The compound can be identified through various spectroscopic and analytical methods commonly used in organic chemistry. Its identification parameters provide essential information for researchers working with this compound in laboratory settings. The unique structural features of this molecule make it identifiable through standard analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, which can confirm its molecular structure and functional groups.

ParameterValue
CAS Number1088-37-5
Molecular FormulaC₁₃H₁₃NO₄S
Molecular Weight279.31 g/mol
IUPAC NameS-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate
SMILES NotationCC(=O)SCCCON1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H13NO4S/c1-9(15)19-8-4-7-18-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3
InChI KeyBQPFTDMXVHNBRF-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate appears as an off-white solid at room temperature . This physical state makes it relatively easy to handle, weigh, and incorporate into synthetic procedures in laboratory settings. The compound demonstrates good stability under normal atmospheric conditions but requires specific storage parameters to maintain its integrity over extended periods. Its crystalline nature provides a level of purity that is advantageous for research applications where precise chemical compositions are essential.

PropertyDescription
AppearanceOff-white solid
SolubilitySoluble in DCM, ethyl acetate, methanol, THF
Storage Conditions-20°C, sealed, dry conditions

Structural Features and Functional Groups

The molecular architecture of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate contains several key functional groups that determine its chemical behavior. The phthalimide component provides a rigid, aromatic structure with two carbonyl groups that can participate in hydrogen bonding and other non-covalent interactions. The propyl linker offers flexibility and distance between the reactive groups, while the terminal thioester represents the primary site for nucleophilic attack in many reactions. These structural elements collectively contribute to the compound's reactivity profile and applications in synthetic organic chemistry.

Synthesis and Preparation

Synthetic Routes

The primary synthetic route to S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate involves the reaction of thioacetic acid with N-(3-mercaptopropoxy)phthalimide . This reaction pathway represents an efficient method for introducing the thioester functionality at a specific position within the molecular framework. The synthesis typically proceeds under mild conditions that preserve the integrity of the phthalimide group while forming the desired thioester linkage. Reaction optimization may involve careful control of temperature, solvent selection, and potentially the use of catalysts to enhance yields and selectivity.

Reaction Conditions

The synthesis of this compound is typically conducted in organic solvents such as dichloromethane, ethyl acetate, methanol, or tetrahydrofuran . These solvents provide appropriate chemical environments for the reaction components and facilitate the formation of the target molecule. The reaction conditions may vary depending on the specific synthetic protocol, but generally involve room temperature or mild heating to promote the reaction without causing degradation of temperature-sensitive components. The historical development of this synthetic approach dates back to at least 1965, as referenced in the work by Bauer and colleagues published in the Journal of Organic Chemistry .

Purification Methods

After synthesis, the compound can be purified using standard techniques in organic chemistry, including recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). These purification steps are essential for obtaining the compound with the high level of purity required for research applications. The selection of specific purification methods depends on the scale of synthesis, the nature of potential impurities, and the desired level of purity for the intended application.

Chemical Reactivity and Transformations

Oxidation Reactions

S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. These transformations target the sulfur atom in the thioester group, increasing its oxidation state. Common oxidizing agents for these reactions include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and various peroxide compounds. The resulting oxidized derivatives may exhibit different chemical and physical properties, potentially expanding the range of applications for compounds derived from this starting material. These oxidation reactions typically proceed with good selectivity and yield under appropriate conditions.

Reduction Processes

Reduction reactions can convert the compound into thiols, particularly through cleavage of the thioester bond. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting thiol-containing derivatives are valuable synthetic intermediates that can participate in various coupling reactions, particularly with electrophilic species. The reduction process must be carefully controlled to avoid undesired side reactions, particularly those involving the phthalimide portion of the molecule, which can also be susceptible to reduction under certain conditions.

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions where the ethanethioate group serves as a leaving group, allowing replacement by various nucleophiles such as amines and alcohols. These substitution reactions represent a key aspect of the compound's utility in creating bioconjugates and modified biomolecules. The thioester linkage serves as an activated group that facilitates these transformations under relatively mild conditions, making the compound suitable for applications involving sensitive biological molecules or complex synthetic targets.

Reaction TypeReagentsProductsApplications
OxidationHydrogen peroxide, m-CPBASulfoxides, sulfonesSynthesis of oxidized derivatives with altered reactivity
ReductionLithium aluminum hydrideThiolsGeneration of thiol-containing intermediates for conjugation
SubstitutionAmines, alcohols, thiolsVarious nucleophilic substitution productsCreation of bioconjugates and functionalized molecules

Applications in Research and Development

Bioconjugation Chemistry

One of the primary applications of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate is in bioconjugation chemistry, where it serves as an intermediate in the synthesis of heterobifunctional linkers . These linkers are essential tools for conjugating carbohydrates to proteins, facilitating research into glycoproteins and their biological functions. The compound's thioester group can react selectively with amine groups in proteins, forming stable amide bonds that maintain the structural integrity and function of the conjugated biomolecules. This bioconjugation capability makes the compound valuable for creating modified proteins with enhanced properties or novel functionalities.

Protein-Carbohydrate Interaction Studies

The ability of the compound to facilitate the linking of carbohydrates to proteins makes it valuable for studying protein-carbohydrate interactions. These interactions play critical roles in numerous biological processes, including cell recognition, immune response, and intercellular communication. By enabling the creation of well-defined glycoconjugates, the compound contributes to research aimed at understanding the structural and functional aspects of these interactions. The insights gained from such studies have implications for various fields, including immunology, oncology, and developmental biology.

Pharmaceutical Research

The appearance of S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate in patent literature suggests its relevance to pharmaceutical research and development . Its chemical properties make it suitable for incorporation into complex molecules with potential therapeutic activity. The compound's role in pharmaceutical research may include its use as a building block for creating bioactive compounds or as a linker in the development of targeted drug delivery systems. The phthalimide component, in particular, is a structural motif found in various pharmaceutically active compounds, potentially contributing to the compound's utility in medicinal chemistry.

Targeted Drug Delivery Systems

The compound's ability to create linkages between different molecular entities makes it valuable for developing targeted drug delivery systems. These systems aim to enhance the efficacy and reduce the side effects of therapeutic agents by directing them specifically to their intended sites of action. By enabling the conjugation of targeting moieties to drug molecules, compounds like S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate contribute to advances in precision medicine. The use of such conjugates can improve the pharmacokinetic profiles of drugs, potentially leading to better therapeutic outcomes.

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